RORgammat-IN-9a
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Overview
Description
RORgammat-IN-9a is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. This compound has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer.
Preparation Methods
The synthesis of RORgammat-IN-9a involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted indazole core, followed by the introduction of various functional groups to achieve the desired chemical structure. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may include large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
RORgammat-IN-9a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
RORgammat-IN-9a has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of RORγt modulators.
Biology: Employed in cell-based assays to investigate the role of RORγt in T cell differentiation and cytokine production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Industry: Utilized in the development of new drugs targeting RORγt for various inflammatory and immune-related conditions.
Mechanism of Action
RORgammat-IN-9a exerts its effects by binding to the ligand-binding domain of RORγt, leading to conformational changes that either activate or inhibit the receptor’s transcriptional activity. The molecular targets and pathways involved include the regulation of genes associated with T cell differentiation and cytokine production. The compound can act as an agonist or inverse agonist, depending on its specific chemical structure and the context of its use.
Comparison with Similar Compounds
RORgammat-IN-9a is unique in its high selectivity and potency for RORγt compared to other similar compounds. Some similar compounds include:
LYC-55716 (Cintirorgon): A first-in-class, oral, small-molecule RORγ agonist with demonstrated antitumor activity.
Substituted indazole compounds: These compounds also target RORγt and are used in the treatment of RORγt-mediated diseases.
Substituted bicyclic pyrazole compounds: These compounds alter the interaction of coregulator proteins with RORγt and act as antagonists.
This compound stands out due to its specific binding affinity and efficacy in modulating RORγt activity, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C22H16Cl2F3NO4S |
---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H16Cl2F3NO4S/c1-33(30,31)15-8-6-13(7-9-15)10-20(29)28-14-11-17(23)21(18(24)12-14)16-4-2-3-5-19(16)32-22(25,26)27/h2-9,11-12H,10H2,1H3,(H,28,29) |
InChI Key |
AKJULTWNHWSAFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |
Origin of Product |
United States |
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